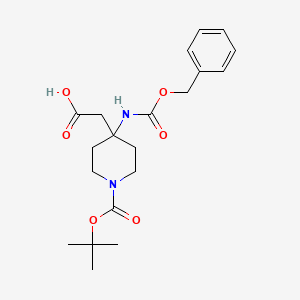

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID

説明

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases and acids to facilitate the addition of these protecting groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity.

化学反応の分析

Types of Reactions

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove protecting groups or reduce other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions will yield the free amine or carboxylic acid, while oxidation reactions can introduce ketone or aldehyde groups.

科学的研究の応用

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID involves its ability to act as a protecting group. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect functional groups from unwanted reactions during synthesis. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules.

類似化合物との比較

Similar compounds include other piperidine derivatives with different protecting groups, such as:

- 2-(4-(((Methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

- 2-(4-(((Ethoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

What sets 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID apart is the combination of benzyloxycarbonyl and tert-butoxycarbonyl groups, which provide unique reactivity and stability during chemical synthesis.

生物活性

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID, with the CAS number 1447607-41-1, is a piperidine derivative that has garnered attention for its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 392.45 g/mol. This compound is characterized by the presence of a benzyloxycarbonyl (CBZ) amino group, which may influence its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Activity

Studies have shown that piperidine derivatives can possess significant antimicrobial properties. For instance, conjugates formed by coupling Boc-amino acids with benzylpiperazine demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibitory zones ranged from 9 to 12 mm, indicating comparable efficacy to conventional antibiotics .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Activity Against | Inhibitory Zone (mm) |

|---|---|---|

| Benzylpiperazine Conjugate | S. aureus | 12 |

| Benzylpiperazine Conjugate | E. coli | 11 |

| Benzylpiperazine Conjugate | P. aeruginosa | 10 |

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been evaluated using carrageenan-induced models in rats. Compounds with specific amino acid substitutions showed varying degrees of inhibition of inflammation, with some derivatives achieving up to 48% inhibition compared to standard drugs like indomethacin .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of similar piperidine compounds in models relevant to Alzheimer's disease. Certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative processes. The introduction of piperidine moieties in these compounds has been linked to improved brain exposure and dual-targeting capabilities against amyloid beta and tau protein aggregation .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A series of Boc-amino acid conjugates were synthesized and tested for their antimicrobial properties against various bacterial strains, showing promising results that suggest further exploration for therapeutic applications .

- Neuroprotective Study : Research indicated that specific modifications in piperidine derivatives enhanced their ability to cross the blood-brain barrier and exert neuroprotective effects through dual inhibition of cholinesterases .

- Inflammation Model : In a carrageenan-induced paw edema model, certain derivatives exhibited significant anti-inflammatory effects, suggesting their potential as therapeutic agents in managing inflammatory diseases .

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-19(2,3)28-18(26)22-11-9-20(10-12-22,13-16(23)24)21-17(25)27-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXAPZVMAFQXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119108 | |

| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-41-1 | |

| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。